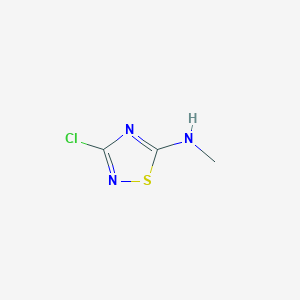
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine, also known as EFMP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperidine derivative that has been found to have a number of interesting properties, including the ability to modulate certain biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific ion channels in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). This compound has been found to block the activity of these channels, leading to changes in neuronal excitability and synaptic transmission. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific ion channels and enzymes that are affected. In general, this compound has been found to modulate the activity of ion channels involved in pain perception, inflammation, and neuronal excitability. In addition, this compound has been shown to have antioxidant effects, protecting cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to modulate specific ion channels and enzymes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols. In addition, the mechanism of action of this compound is complex and not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine, including the development of more potent and selective analogs, as well as the exploration of its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on specific ion channels and enzymes. Finally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of complex diseases and conditions.
Méthodes De Synthèse
The synthesis of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves several steps, starting with the reaction of 4-ethoxy-3-fluoroaniline and piperidine in the presence of a catalyst to form the intermediate compound 1-(4-ethoxy-3-fluorophenyl)piperidine. This intermediate is then treated with methanesulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized by several research groups, resulting in high yields and purity of the final product.
Applications De Recherche Scientifique
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has been studied for its potential use in scientific research, particularly in the areas of neuroscience and pharmacology. This compound has been found to modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S2/c1-3-21-14-5-4-12(10-13(14)15)23(19,20)16-8-6-11(7-9-16)22(2,17)18/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHHAPKWPJKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2909251.png)
![2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2909252.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl](/img/structure/B2909253.png)
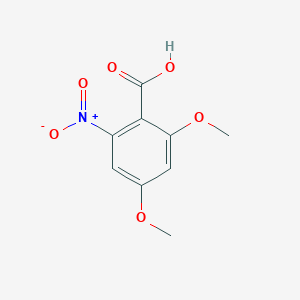
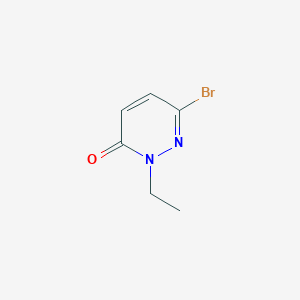
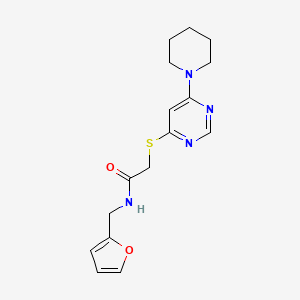
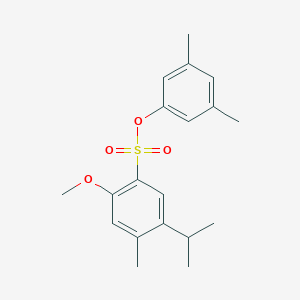
![N-(4-acetamidophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909263.png)

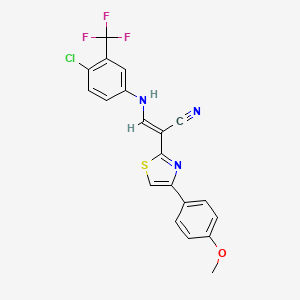
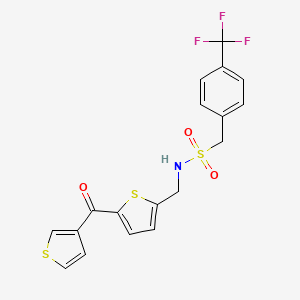
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909268.png)
